1-Butyl-4,4'-bipyridinium bromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
39127-07-6 |
|---|---|
Molecular Formula |
C14H18Br2N2 |
Molecular Weight |
374.11 g/mol |
IUPAC Name |
1-butyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C14H17N2.2BrH/c1-2-3-10-16-11-6-14(7-12-16)13-4-8-15-9-5-13;;/h4-9,11-12H,2-3,10H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
QPFQTSRKHXGLJC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 1 Butyl 4,4 Bipyridinium Bromide
Quaternization Reactions for 4,4'-Bipyridine (B149096) Precursors
Quaternization, the reaction that forms a quaternary ammonium (B1175870) compound from a tertiary amine and an alkyl halide, is the fundamental process for synthesizing 1-butyl-4,4'-bipyridinium bromide and its analogs. nih.govontosight.ai This reaction involves the nucleophilic attack of the nitrogen atom of the pyridine (B92270) ring on the electrophilic carbon of the alkyl halide.
Mono-quaternization Strategies for this compound
The synthesis of this compound, a mono-quaternized 4,4'-bipyridine derivative often referred to as a "monoquat," is typically achieved by reacting 4,4'-bipyridine with one equivalent of 1-bromobutane (B133212). nih.govresearchgate.net The reaction is generally carried out in a suitable solvent, such as acetonitrile (B52724) or under solvent-free conditions. researchgate.net Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-quaternized product over the di-quaternized analog.
One common strategy involves using an excess of 4,4'-bipyridine relative to 1-bromobutane. This statistical approach increases the probability of a 1-bromobutane molecule reacting with an unreacted 4,4'-bipyridine molecule rather than with the already formed mono-quaternized product. The reaction progress can often be monitored by the precipitation of the solid product. researchgate.net
Table 1: Examples of Mono-quaternization Reactions
| Precursor | Alkylating Agent | Solvent | Conditions | Product | Reference |
| 4,4'-Bipyridine | 1-Bromobutane | Acetonitrile | Stirring at room temperature | This compound | researchgate.net |
| 4,4'-Bipyridine | Allyl bromide | Acetonitrile | Not specified | 1-Allyl-4,4'-bipyridinium bromide | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Di-quaternization Approaches and Analogous Bipyridinium Systems
Di-quaternization of 4,4'-bipyridine leads to the formation of N,N'-disubstituted derivatives, commonly known as viologens. nih.gov These compounds are synthesized by reacting 4,4'-bipyridine with two equivalents of an alkyl halide. nih.gov The reaction can be performed in a single step by using a sufficient excess of the alkylating agent or in a stepwise manner.
In a typical one-step synthesis, 4,4'-bipyridine is treated with at least two equivalents of the alkyl halide, often under heating, to drive the reaction to completion and ensure both nitrogen atoms are quaternized. The resulting di-quaternized salt precipitates from the reaction mixture and can be isolated by filtration. This method is widely used for preparing symmetrical viologens where both substituents are identical. researchgate.net
Functionalization and Derivatization Techniques
The properties of this compound and related bipyridinium systems can be significantly altered through functionalization and derivatization. These modifications are key to tailoring the compounds for specific applications. rsc.org
Attachment of Varied Organic Moieties for Modulating Properties
The introduction of various organic functional groups onto the bipyridinium core allows for the fine-tuning of its electronic, optical, and solubility characteristics. ontosight.ai For instance, attaching electron-donating or electron-withdrawing groups can modulate the redox potentials of the viologen, which is crucial for its use in electrochromic devices and batteries. nih.govrsc.org
Furthermore, the introduction of specific organic moieties can impart new functionalities. For example, the incorporation of polymerizable groups, such as allyl functions, allows for the subsequent creation of cross-linked viologen-based materials. researchgate.net Similarly, introducing aryl groups can enhance fluorescence properties. nih.gov
Synthesis of Bipyridinium-Containing Polymers and Oligomers
Incorporating this compound units into polymers and oligomers leads to materials with unique properties and applications. nih.govresearchgate.net A modular approach has been developed for the synthesis of bipyridinium oligomers, which involves a series of coupling and quaternization reactions. acs.orgnorthwestern.edu This method allows for the creation of well-defined oligomers of varying lengths with minimal need for chromatographic purification. nih.govacs.org
Bipyridine-based polymers have also been synthesized through various polymerization techniques. tandfonline.comnih.govacs.org For example, polycondensation reactions of bipyridine-containing monomers can yield porous organic polymers with applications in gas capture. nih.govsemanticscholar.org The quaternization of poly(4-vinyl pyridine) with alkyl halides is another route to produce polymers with bipyridinium side chains. rsc.org
Table 2: Examples of Bipyridinium-Containing Polymers and Oligomers
| Monomer/Precursor | Polymerization/Synthesis Method | Resulting Structure | Key Feature | Reference |
| 4,4'-Bipyridine and α,ω-dihaloalkanes | Stepwise quaternization | Linear bipyridinium oligomers | Controlled length | acs.orgnorthwestern.edu |
| 4,4'-Dibromo-2,2'-bipyridine and phenyldiacetylenes | Pd-catalyzed cross-coupling | Conjugated polymers | Helical conformation, fluorescence | tandfonline.com |
| Melamine and [2,2'-Bipyridine]-5,5'-dicarbaldehyde | One-pot polycondensation | Polyaminal network | Porous, CO2 capture | nih.govsemanticscholar.org |
| Poly(4-vinyl pyridine) | Quaternization with alkyl iodides | Polymer with pyridinium (B92312) side chains | Neighboring-group effect in kinetics | rsc.org |
This table is interactive. Click on the headers to sort the data.
Advanced Purification and Characterization Methodologies in Synthetic Research
The purification and characterization of this compound and its derivatives are crucial steps to ensure their suitability for various applications. Due to their ionic nature, specialized techniques are often required. nih.gov
Common purification methods for ionic liquids like this compound include recrystallization, extraction, and the use of decolorizing charcoal to remove organic impurities. nih.govresearchgate.net For polycationic species like bipyridinium oligomers, conventional flash column chromatography is often not feasible, making non-chromatographic purification methods highly desirable. acs.org Advanced techniques such as distillation and membrane separation can also be employed for the recovery and purification of ionic liquids from solutions. nih.govrsc.org
A suite of analytical techniques is used to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure and confirming the successful quaternization and functionalization. researchgate.netresearchgate.netnih.gov Mass spectrometry provides information on the molecular weight and fragmentation patterns. nist.govspectrabase.com For materials applications, techniques like thermogravimetric analysis (TGA) are used to assess thermal stability, while cyclic voltammetry (CV) is employed to study their electrochemical properties. researchgate.netresearchgate.net
Electrochemical Mechanisms and Redox Transformations of 1 Butyl 4,4 Bipyridinium Bromide
Electron Transfer Processes and Viologen Reduction Chemistry
The hallmark of viologen chemistry is the ability of the dicationic species (V²⁺) to undergo two successive, single-electron reductions. This stepwise process is typically electrochemically and chemically reversible, forming the basis of its diverse applications. utexas.edu For 1-butyl-4,4'-bipyridinium bromide, the parent dication is a stable, often colorless, species.
The reduction process can be generalized as follows:
First Reduction: V²⁺ + e⁻ ⇌ V⁺•
Second Reduction: V⁺• + e⁻ ⇌ V⁰
Formation and Stabilization of Radical Cations (V⁺•)
The first electron transfer is a one-electron reduction of the dication (V²⁺), yielding a persistent and intensely colored radical cation (V⁺•). nih.gov This species is responsible for the characteristic vibrant blue or violet color associated with reduced viologens. nii.ac.jp The stability of this radical cation is a key feature of viologen electrochemistry. In the absence of oxygen, these radical cations are notably stable. nih.gov
A primary mechanism for the stabilization of the radical cation in solution is through dimerization, a process also known as pimerization. Driven by radical-radical interactions, two radical cations (V⁺•) can associate to form a π-stacked dimer, (V⁺•)₂. nii.ac.jpresearchgate.net This dimerization is a concentration-dependent equilibrium and results in a shift in the absorption spectrum, often leading to a panchromatic or different colored appearance compared to the monomeric radical. researchgate.net The formation of this dimer is a crucial factor in the behavior of viologen-based systems, influencing both their optical and electrochemical properties.
Pathways for Subsequent Reduction to Neutral Species (V⁰)
The radical cation (V⁺•) can accept a second electron in a subsequent reduction step, forming the fully reduced, neutral species (V⁰). nih.gov This second reduction typically occurs at a more negative potential than the first. The neutral viologen is also often colored, for instance, cyanophenyl viologen can exhibit a red color in its neutral state. nih.gov
The stability of the neutral species can be more limited compared to the radical cation. Side reactions can sometimes occur at this stage, which may affect the long-term cycling stability of the compound in practical applications. researchgate.net The solubility of the neutral species is also a critical factor; its precipitation onto the electrode surface can passivate the electrode and hinder further electrochemical reactions. rsc.org
Advanced Cyclic Voltammetry and Spectroelectrochemical Investigations
Cyclic voltammetry (CV) is a principal technique for probing the redox behavior of this compound. It provides critical information on the potentials at which electron transfers occur and the reversibility of these processes. When coupled with spectroscopic techniques (spectroelectrochemistry), a direct correlation between the electrochemical state and optical properties can be established.
Mechanistic Insights Derived from Electrochemical Data
Cyclic voltammograms of viologens like the dibutyl derivative typically show two distinct, reversible redox waves corresponding to the V²⁺/V⁺• and V⁺•/V⁰ couples. utexas.edu The separation between the anodic and cathodic peaks for each couple provides insight into the electron transfer kinetics.
For N,N'-dibutyl viologen dichloride, a close analog of the bromide salt, the formal potential (E°') for the first reduction (V²⁺/V⁺•) in an aqueous solution has been determined to be -0.648 V vs. a standard reference electrode. nii.ac.jp This value is a fundamental parameter governing the energy required to initiate its electrochromic or redox-mediating functions. The second reduction to the neutral species occurs at a more negative potential.
| Redox Couple | Formal Potential (E°') vs. Ref. | Description | Source |
|---|---|---|---|
| V²⁺ + e⁻ ⇌ V⁺• | -0.648 V | First one-electron, reversible reduction forming the stable radical cation. | nii.ac.jp |
| V⁺• + e⁻ ⇌ V⁰ | More negative than -0.648 V | Second one-electron, reversible reduction forming the neutral species. | nih.gov |
Spectroelectrochemical methods, such as UV-Vis spectroelectrochemistry, allow for the simultaneous measurement of electrochemical data and absorption spectra. nii.ac.jpresearchgate.net As the potential is swept to reduce the colorless V²⁺ species, the appearance of the blue V⁺• radical cation is accompanied by the growth of strong absorption bands in the visible spectrum. nih.gov Further reduction to the V⁰ state leads to another change in the absorption spectrum. nih.gov These techniques are powerful for confirming the identity of the species generated at the electrode and studying the kinetics of their formation and decay. researchgate.net
Influence of Solvent and Electrolyte Composition on Redox Potentials
The electrochemical environment, specifically the choice of solvent and supporting electrolyte, significantly influences the redox potentials of viologens. nih.gov The stability of the charged species (V²⁺ and V⁺•) is affected by the polarity and coordinating ability of the solvent.
DFT calculations and experimental work have shown that the nature of the N-substituent groups is a primary factor in tuning the redox potential. researchgate.net For a series of viologens with different alkyl chains, the redox potential tends to shift towards more negative values as the length of the alkyl chain increases, which is consistent with an enhanced electron-donating effect. researchgate.net Conversely, electron-withdrawing substituents make the reduction easier, shifting the potential to more positive values. researchgate.net
The counter-ion (in this case, bromide) and the ions of the supporting electrolyte can also play a role through ion-pairing and effects on the structure of the electrochemical double layer at the electrode surface. While the bromide ion itself is electrochemically active at high positive potentials, its primary influence in the reduction region of the viologen is on solubility and the stability of the cationic species. nih.gov
Interfacial Electron Transfer Dynamics in Bipyridinium Systems
The performance of this compound in devices relies on efficient electron transfer between the molecule and the electrode surface. This interfacial process involves the adsorption of the viologen onto the electrode, followed by the heterogeneous electron transfer event.
Studies on extended viologens have shown that these molecules tend to adsorb flat on the electrode surface, forming a compact monolayer. nih.gov The process of forming this layer is often diffusion-controlled. nih.gov This adsorption is a critical first step, as only molecules at or near the electrode surface can undergo electron transfer. youtube.com The orientation of the adsorbed molecule can impact the rate of electron transfer.
Investigation of Electron Hopping Mechanisms
The electrochemical behavior of this compound, a member of the viologen family, is characterized by two distinct and reversible one-electron redox transformations. These processes involve the reduction of the dication (V²⁺) to a radical cation (V•⁺), and subsequently to a neutral species (V⁰). In condensed phases, such as thin films and self-assembled monolayers (SAMs), the propagation of charge is not solely a result of physical diffusion of the molecules but is significantly influenced by electron hopping, also known as electron self-exchange, between adjacent molecules in different oxidation states.
Studies on viologen-containing polypeptides have provided insights into the kinetics of electron transfer. The heterogeneous electron transfer rate constant (k⁰) and the electron self-exchange rate constant (kₑₓ) can be estimated through electrochemical methods. For the initial reduction from the dication to the radical cation, the rate of electron transfer among the viologen pendants was not significantly affected by the length of the alkyl linker connecting them to a polymer backbone. However, the second reduction step to the neutral species showed a dependence on the linker length. rsc.org A linear relationship between the logarithm of the heterogeneous electron transfer rate constant and the logarithm of the electron self-exchange rate constant has been observed, which can be described by Marcus-Hush theory with considerations for diffusion limitations. rsc.org
The electron hopping mechanism can be influenced by several factors, including the orientation of the viologen molecules, the distance between them, and the nature of the surrounding environment, such as the supporting electrolyte. In self-assembled monolayers of alkylthiolated viologens on gold electrodes, the redox process is significantly influenced by the binding of electrolyte anions to the viologen moiety, which is dependent on the oxidation state. The formal potential of the one-electron redox process can shift based on the concentration and identity of the anion, with more strongly bound anions leading to a greater negative shift.
The rate of electron transfer (kₑₓ) and the apparent diffusion coefficient (Dₐₚₚ) are key parameters in characterizing the electron hopping mechanism. The apparent diffusion coefficient is the sum of the physical diffusion coefficient and the electron diffusion coefficient, the latter of which is directly related to electron hopping.
| Parameter | Description | Influencing Factors |
| k⁰ (Heterogeneous Electron Transfer Rate Constant) | Rate of electron transfer between the electrode and the molecule. | Electrode material, molecular orientation, distance from the electrode. |
| kₑₓ (Electron Self-Exchange Rate Constant) | Rate of electron transfer between adjacent molecules in different oxidation states. | Intermolecular distance, molecular orientation, solvent environment, temperature. |
| Dₐₚₚ (Apparent Diffusion Coefficient) | Overall rate of charge propagation through the film. | Physical diffusion of molecules, electron hopping rate, film morphology. |
This table summarizes the key parameters involved in the investigation of electron hopping mechanisms in viologen-based films.
Further investigations using techniques like electrochemical quartz crystal microbalance (EQCM) can provide additional insights into the mass transport processes, including ion and solvent movement, that accompany the redox events in these films, which are coupled to the electron hopping mechanism. rsc.orgtaylorfrancis.comresearchgate.net
Application of Surface-Enhanced Spectroscopic Probes for Interfacial Processes
Surface-enhanced spectroscopic techniques, particularly Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS), are powerful tools for probing the interfacial behavior of molecules like this compound at the electrode-electrolyte interface with high sensitivity and molecular specificity. These techniques allow for in-situ investigation of adsorption, orientation, and redox-induced transformations of the molecule on the electrode surface.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS provides detailed vibrational information about the adsorbate, allowing for the determination of its orientation and interaction with the surface. Studies on 4,4'-bipyridine (B149096), the parent molecule of this compound, on various metal surfaces such as gold and silver have shown that the molecule can adopt different orientations depending on the electrode potential and the nature of the surface. researchgate.net The analysis of the relative intensities of the Raman bands corresponding to in-plane and out-of-plane vibrational modes can reveal whether the bipyridinium rings are oriented parallel, perpendicular, or tilted with respect to the surface. For instance, the enhancement of ring breathing modes is often indicative of an orientation where the π-system of the rings interacts with the metal surface.
In the context of this compound, the butyl group can influence the adsorption geometry due to steric effects and van der Waals interactions, potentially leading to a more tilted or upright orientation compared to the unsubstituted 4,4'-bipyridine. By monitoring the SERS spectra as a function of the applied potential, the changes in molecular orientation during the V²⁺/V•⁺ and V•⁺/V⁰ redox transitions can be observed. The appearance of new vibrational bands corresponding to the radical cation and neutral species provides direct evidence of the redox transformations at the interface.
Attenuated Total Reflection-Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS)
ATR-SEIRAS is another valuable technique for studying the interfacial processes of this compound. It provides information about the vibrational modes of the molecule, similar to SERS, but with different selection rules. This complementarity can aid in a more complete understanding of the molecular orientation. Studies on self-assembled monolayers of viologen derivatives on gold have utilized in-situ ATR-SEIRAS to monitor the structural changes during redox switching. nih.gov
For instance, potential-induced changes in the infrared spectra can reveal the formation of dimers of the viologen radical cation (V•⁺) within the monolayer. The alignment of the bipyridinium units and the surrounding alkyl chains can be inferred from the dichroism of the infrared absorption bands. The migration of counter-ions to and from the monolayer to maintain charge neutrality during the redox process can also be tracked using this technique.
| Spectroscopic Probe | Information Obtained | Key Findings for Bipyridinium Systems |
| SERS | Molecular orientation, redox state, interaction with the surface. | Potential-dependent orientation changes, identification of radical cation and neutral species. |
| ATR-SEIRAS | Molecular orientation, dimerization of radical cations, ion migration. | Observation of monomer-dimer equilibrium of the radical cation, conformational changes in alkyl chains. |
This table outlines the application of surface-enhanced spectroscopic probes for studying interfacial processes of bipyridinium compounds.
By combining these surface-enhanced spectroscopic techniques with electrochemical methods, a detailed picture of the electrochemical mechanisms and redox transformations of this compound at the electrode-electrolyte interface can be constructed. This includes understanding the interplay between electron transfer, molecular orientation, and ion transport, which are crucial for the development of devices based on this compound.
Photophysical Phenomena and Excited State Dynamics of 1 Butyl 4,4 Bipyridinium Bromide Systems
Light Absorption Characteristics and Electronic Transitions
The light absorption profile of 1-butyl-4,4'-bipyridinium bromide is dominated by intense transitions within the ultraviolet (UV) region. These absorptions are primarily attributed to π → π* electronic transitions within the aromatic bipyridinium system. The specific wavelengths and intensities of these absorption bands are influenced by the solvent environment, a common characteristic for charged pyridinium (B92312) compounds.
The electronic structure of the 4,4'-bipyridinium core dictates the nature of these transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are localized on the bipyridinium moiety. Upon absorption of a photon of appropriate energy, an electron is promoted from the HOMO to the LUMO, creating an excited state. The presence of the n-butyl group has a minor electronic effect, primarily influencing the compound's solubility and solid-state packing, rather than significantly shifting the core electronic transition energies.
Excited State Generation and Deactivation Pathways
Following the initial absorption of light, the 1-butyl-4,4'-bipyridinium cation is elevated to an electronically excited state. The subsequent fate of this high-energy species is governed by a series of competing deactivation pathways, which can be either radiative (involving the emission of light) or non-radiative (involving the dissipation of energy as heat or through chemical processes).
Characteristics of Singlet and Triplet Excited States
Upon photoexcitation, a singlet excited state (S₁) is initially formed, where the spin of the promoted electron is still paired with the electron in the ground state orbital. For bipyridinium systems, the S₁ state is typically short-lived. It can decay back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to form a longer-lived triplet excited state (T₁). bldpharm.com
In the triplet state, the spins of the two electrons are parallel. This state is quantum mechanically forbidden from returning directly to the singlet ground state, resulting in a significantly longer lifetime compared to the singlet state. bldpharm.comresearchgate.net The triplet state is often a key intermediate in the photochemical reactions of many organic molecules, including electron transfer processes. The efficiency of triplet state formation (the triplet quantum yield) is a critical parameter in determining the subsequent photochemical behavior. bldpharm.com
Competing Radiative and Non-Radiative Deactivation Processes
The excited state of this compound can deactivate through several channels:
Fluorescence: The radiative decay from the S₁ state to the S₀ state. This process is often inefficient for simple bipyridinium salts in solution.
Internal Conversion: A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀). This is often a rapid and efficient process.
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to T₁). The efficiency of ISC is enhanced by the presence of heavy atoms, though the bromide counter-ion's effect in this specific case is part of a complex system. bldpharm.com
Phosphorescence: Radiative decay from the T₁ state to the S₀ state. This is typically weak at room temperature in fluid solutions but can be observed in rigid matrices or at low temperatures.
Photoinduced Electron Transfer (PET): If a suitable electron donor is present, the excited bipyridinium cation can act as a powerful electron acceptor, leading to a charge transfer reaction. This is often the most significant deactivation pathway in the presence of electron donors. acs.org
Charge Transfer States and Dynamics in Bipyridinium Systems
The bipyridinium unit is a well-known electron acceptor, and its photochemistry is dominated by electron transfer dynamics. The generation of a charge-separated state is a hallmark of these systems.
Mechanistic Understanding of Photoinduced Electron Transfer
Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule accepts or donates an electron to another molecule. acs.orgchemrxiv.org In the case of this compound, the excited state of the dication is a potent oxidizing agent.
The general mechanism can be described as follows:
Excitation: The bipyridinium dication (BPY²⁺) absorbs a photon to form its excited state (BPY²⁺)*.
Electron Transfer: The excited dication interacts with an electron donor (D), leading to the transfer of an electron. This generates the bipyridinium radical cation (BPY•⁺) and the oxidized donor (D•⁺). (BPY²⁺)* + D → BPY•⁺ + D•⁺
Back Electron Transfer: The charge-separated state (BPY•⁺ + D•⁺) is energetically unstable and can relax back to the ground state by transferring the electron back. This is a crucial and often very fast process that reduces the net efficiency of permanent chemical change.
The formation of the bipyridinium radical cation is easily identifiable by its intense and characteristic absorption spectrum in the visible range.
Elucidation of Charge Transfer with Time-Resolved Spectroscopic Techniques
The dynamics of photoinduced electron transfer, which occur on timescales from femtoseconds to microseconds, are investigated using time-resolved spectroscopic techniques. frontiersin.orgacs.org
Transient Absorption Spectroscopy: This is a powerful "pump-probe" technique. A short laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the absorption spectrum of the transient species generated (e.g., excited states and radical ions). By varying the delay time between the pump and probe pulses, the formation and decay of these intermediates can be monitored in real-time. frontiersin.orgacs.org For bipyridinium systems, this technique allows for the direct observation of the appearance of the BPY•⁺ radical cation and the decay of the excited state, providing rate constants for electron transfer and back electron transfer.
Time-Resolved Infrared (TRIR) Spectroscopy: This method provides structural information about the excited states and transient species by probing their vibrational frequencies. frontiersin.org It can distinguish between different electronic states and identify changes in bonding upon excitation or electron transfer.
These advanced spectroscopic methods are essential for building a complete kinetic and mechanistic model of the photophysical and photochemical processes that this compound undergoes following light absorption. frontiersin.orgacs.org
Electrochromic Responses and Underlying Mechanisms of this compound Systems
The electrochromic behavior of viologens, including this compound, is characterized by a reversible color change upon the application of an electrical potential. nih.gov This phenomenon is rooted in the electrochemical reduction and oxidation (redox) reactions that the viologen molecule undergoes. nih.gov In its stable, oxidized state, the 1-butyl-4,4'-bipyridinium dication (V²⁺) is typically colorless or transparent. rsc.orgresearchgate.net The application of a negative potential triggers a reduction process, leading to the formation of a vividly colored radical cation (V⁺•), which is responsible for the material's electrochromic effect. rsc.orgresearchgate.net
A study involving asymmetric this compound (BUBP) demonstrated its ability to switch from a transparent yellow to a blue color. nih.gov When incorporated into an all-solid-state electrochromic cell with titanium dioxide (TiO₂) nanoparticles, the device exhibited a response time of approximately 7 seconds for coloration with an applied potential of +/-2 V. nih.gov The inclusion of TiO₂ nanoparticles was found to enhance the electrochromic response, which was attributed to the increased conductivity and large surface area provided by the nanoparticles. nih.gov
Mechanisms of Coloration and Bleaching in Electrochromic Devices
The fundamental mechanism of coloration in electrochromic devices (ECDs) based on this compound and other viologens involves a single-electron reduction. nih.govrsc.org When a voltage is applied across the device, the viologen dication (V²⁺), which is the stable and colorless form, accepts an electron at the cathode. rsc.org This reduction process generates the intensely colored radical cation (V⁺•). nih.gov
Coloration (Reduction at the Cathode): V²⁺ (colorless) + e⁻ ↔ V⁺• (colored)
For the device to remain electrically neutral, a corresponding oxidation reaction must occur at the anode. rsc.org This often involves an anodically coloring material or a colorless redox-active species that can donate an electron. rsc.org Ferrocene is a common charge-balancing species used in these systems. acs.orgnih.gov
Bleaching is the reverse process. When the applied potential is removed or reversed, the colored radical cation (V⁺•) is oxidized back to its original dication (V²⁺) state, causing the material to become transparent again. rsc.org
Bleaching (Oxidation at the Anode): V⁺• (colored) ↔ V²⁺ (colorless) + e⁻
In some device architectures, a self-bleaching mechanism can occur. acs.org This happens when the reduced viologen radical cation and the oxidized species from the counter electrode (e.g., oxidized ferrocene) undergo a spontaneous and homogeneous electron transfer within the electrolyte, returning both to their initial, uncolored states without the need for a reversed potential. acs.org The speed of both coloration and bleaching is influenced by factors such as the diffusion rate of the electroactive species and the charge transfer resistance at the electrode-electrolyte interface. acs.orgresearchgate.net
Role of Radical Cation Formation in Electrochromic Performance
The formation of the radical cation is central to the electrochromic performance of this compound. The intense coloration observed is a direct consequence of the electronic structure of this radical species. nih.gov The presence of an unpaired electron on the bipyridinium core leads to strong absorption in the visible region of the electromagnetic spectrum, which is absent in the dication state. rsc.org For alkyl-substituted viologens like this compound, this absorption typically results in a blue or violet color. rsc.org
Optical Contrast (ΔT): This is the difference in transmittance between the bleached (colorless) and colored states. A high molar absorption coefficient of the radical cation leads to a greater optical contrast. nih.gov
Coloration Efficiency (CE): This metric relates the change in optical density to the amount of charge injected per unit area. A high coloration efficiency means that a significant color change can be achieved with a small amount of charge, indicating an efficient conversion of the dication to the radical cation. nih.gov For a solid-state cell using this compound with TiO₂ nanoparticles, a coloration efficiency of 117 cm²/C was reported. nih.gov
Switching Speed: The kinetics of the formation and decay of the radical cation determine the coloration and bleaching times. researchgate.net Fast and reversible generation of the radical cation is essential for applications requiring rapid switching.
Cyclic Stability: The chemical and electrochemical stability of the radical cation over repeated coloring and bleaching cycles is crucial for the longevity of the device. nih.gov The formation of undesirable side products or irreversible dimerization of the radical cations can degrade performance over time. nih.gov
The performance of electrochromic devices based on this compound is summarized and compared with other viologen systems in the table below.
| Electrochromic Material System | Key Performance Metrics | Source |
| This compound (BUBP) with TiO₂ Nanoparticles | Color Change: Blue to transparent yellowResponse Time: ~7 secondsColoration Efficiency: 117 cm²/CApplied Potential: +/- 2 V | nih.gov |
| Ethyl viologen with Ferrocene-based Ionic Liquid | Color: Deep blueOptical Contrast (ΔT): ~40% at 610 nmSwitching Time: A few secondsColoration Efficiency: 105.4 to 146.2 cm²/C at 610 nmStability: 94.8% ΔT after 1000 cycles | acs.org |
| 1,1′-bis-[4-(5,6-dimethyl-1H-benzimidazole-1-yl)-butyl]-4,4′-bipyridinium dibromide (IBV) | Color: Deep blueOptical Contrast (ΔT): 30.5% at 605 nmSwitching Time: 2–3 secondsColoration Efficiency: 725 cm²/C at 605 nmStability: Stable up to 1000 cycles | researchgate.net |
Computational and Theoretical Investigations of 1 Butyl 4,4 Bipyridinium Bromide
Density Functional Theory (DFT) Calculations and Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
Elucidation of Electronic Structure and Molecular Orbital Analysis
Direct DFT studies specifically on 1-Butyl-4,4'-bipyridinium bromide are not extensively available in the public domain. However, research on closely related compounds, such as 1-butyl-4-methylpyridinium bromide, provides valuable insights. For this similar ionic liquid, DFT calculations using the B3LYP quantum chemical level and 6-311G** basis set have been employed to optimize its structure and analyze its frontier molecular orbitals (HOMO and LUMO). goums.ac.ir These calculations are fundamental in understanding the electronic transitions and reactivity of the molecule.
For the parent 4,4'-bipyridine (B149096) molecule, DFT calculations have been used to study its electronic transport properties when sandwiched between electrodes. researchgate.net These studies reveal that the lowest unoccupied molecular orbital (LUMO) plays a key role in electron transport. researchgate.net It is reasonable to infer that the LUMO of the 1-butyl-4,4'-bipyridinium cation would similarly dominate its electron-accepting capabilities.
The electronic properties of such molecules can be summarized in the following table, based on general findings for similar compounds:
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability, crucial for its redox properties. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and the energy required for electronic excitation. |
Analysis of Spin Density Distribution in Radical Cations
The functionality of viologens is often linked to the formation of stable radical cations upon reduction. The distribution of the unpaired electron's spin in this radical cation is critical to its behavior. While no specific studies on the spin density distribution of the 1-butyl-4,4'-bipyridinium radical cation were found, the methodology for such an analysis is well-established. DFT calculations, often using functionals like B3LYP, are employed to compute the spin density on each atom of the radical species. researchgate.net For other organic radical cations, these calculations have shown how the spin is delocalized over the molecule, which influences its reactivity and spectroscopic properties. researchgate.net It is expected that in the 1-butyl-4,4'-bipyridinium radical cation, the spin density would be primarily localized on the bipyridinium core.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the movement of atoms and molecules over time, offering insights into conformational changes and interactions with the environment.
Modeling Solvent Environment Effects on Electronic Structure
The properties of ionic compounds like this compound are significantly influenced by their solvent environment. Computational studies on similar molecules, such as chlorinated harmines, have successfully used polarizable embedding DFT and coupled cluster response theory methods to model solvent-dependent spectroscopic data. These studies demonstrate that computational methods can accurately capture the influence of solvents on electronic properties. For this compound, it is expected that polar solvents would stabilize the charged species and influence its electronic absorption spectra.
Computational Prediction of Intermolecular Interactions and Self-Assembly
The aggregation and self-assembly of viologen derivatives are key to their use in functional materials. Computational models can predict how these molecules interact and organize. For viologen-based systems, it has been shown that reduction can trigger intramolecular self-assembly, leading to significant changes in material properties. In the solid state, the crystal structure of related compounds like 1,1'-bis(carboxymethyl)-4,4'-bipyridinium derivatives reveals that intermolecular hydrogen-bonding interactions and π–π stacking play crucial roles in forming supramolecular structures. researchgate.net For this compound, it is anticipated that similar non-covalent interactions, including those involving the bromide anion and the butyl chain, would govern its self-assembly.
Application of Ab Initio and Other Quantum Chemical Methodologies
Ab initio methods are quantum chemical calculations that rely on first principles without the use of empirical parameters. These methods, while computationally intensive, can provide highly accurate results.
For the parent molecule, 4,4'-bipyridine, ab initio calculations using methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster methods have been used to determine its torsional potential energy profile. These studies have provided insights into the rotational barrier between the two pyridine (B92270) rings.
The application of various quantum chemical methodologies to study systems similar to this compound has been demonstrated. For instance, a combination of DFT and MD simulations has been used to investigate the structural characteristics of 1-butylpyridinium (B1220074) tetrafluoroborate (B81430), a related ionic liquid. These studies reveal details about ion pair configurations and the nature of hydrogen bonding. While direct ab initio studies on this compound are lacking, the existing literature on related compounds paves the way for future computational work that could provide a more detailed and accurate understanding of this important molecule.
Development of Theoretical Models for Electron and Charge Transfer Phenomena
The development of robust theoretical models is fundamental to understanding and predicting the electron and charge transfer characteristics of this compound. These models are typically built upon the principles of quantum mechanics and are refined using data from experimental observations. The primary goal is to create a theoretical framework that can accurately describe how electrons are transferred within the molecule or between the molecule and its environment.
Ab Initio and Density Functional Theory (DFT) Approaches
At the heart of theoretical modeling for this compound are ab initio calculations and Density Functional Theory (DFT). Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. nih.gov These methods are instrumental in determining the fundamental electronic structure and geometry of the 1-butyl-4,4'-bipyridinium cation.
DFT has emerged as a particularly powerful tool due to its balance of computational cost and accuracy. nih.gov By approximating the many-electron problem to one of electron density, DFT allows for the calculation of key properties that govern electron and charge transfer.
Frontier Molecular Orbitals and Energy Landscapes
A key aspect of these theoretical models is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that the molecule can be more easily excited, facilitating electron transfer. For viologen-type molecules, the LUMO is of particular interest as it is the orbital that accepts an electron during reduction.
Theoretical models also focus on mapping the potential energy surface of the molecule. For the 1-butyl-4,4'-bipyridinium cation, a key degree of freedom is the torsional angle between the two pyridinium (B92312) rings. Calculations on the parent 4,4'-bipyridine molecule have shown that the planar and twisted conformations have different energies, and the barrier to rotation is a crucial factor in the kinetics of electron transfer. nih.gov Theoretical studies indicate that the twisted conformation is the global minimum, with a rotational barrier to the planar conformation. nih.gov
Modeling Charge Transfer Complexes
This compound is known to form charge-transfer complexes, which are characterized by a weak electronic interaction between an electron donor and an electron acceptor. blumberger.net Theoretical models for these complexes often employ DFT to calculate the electronic coupling between the donor and acceptor moieties. The strength of this coupling is a direct measure of the probability of electron transfer.
Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to model the excited states of molecules and predict their absorption and emission spectra. nih.gov This is particularly relevant for understanding photoinduced electron transfer processes in this compound. TD-DFT calculations can identify and characterize charge-transfer transitions, which often appear as distinct bands in the electronic spectrum.
Molecular Dynamics Simulations
To capture the influence of the surrounding environment, such as a solvent or a solid-state matrix, theoretical models often incorporate molecular dynamics (MD) simulations. researchgate.netrsc.org MD simulations model the atomic motions of the system over time, providing insights into how the solvent molecules rearrange during an electron transfer event. This is crucial because solvent reorganization energy is a key parameter in Marcus theory, a cornerstone of electron transfer theory. By combining DFT calculations with MD simulations (a method known as QM/MM or ab initio MD), a more complete and dynamic picture of the charge transfer process can be obtained. researchgate.net
The table below summarizes key computational parameters and findings from theoretical studies on related pyridinium and bipyridine systems, which are foundational to the models developed for this compound.
| Theoretical Method | System Studied | Key Findings/Parameters Calculated | Reference |
| DFT, MP2, Coupled-Cluster | 4,4'-Bipyridine | Torsional potential energy profile, rotational barrier height (1.5-2.2 kcal/mol) | nih.gov |
| DFT, MD Simulations | 1-Butylpyridinium tetrafluoroborate | Ion pair configurations, hydrogen bonding interactions, long-range ordered structure | researchgate.net |
| DFT, TD-DFT | Platinacycles with 4,4'-di-tert-butyl-2,2'-bipyridine | Mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions, absorption and emission wavelengths | nih.gov |
| N/A | Quaternary pyridinium bromides | Formation of colored charge-transfer complexes | blumberger.net |
| MD Simulations | 1-Butyl-3-methylimidazolium tetrafluoroborate mixtures | Thermodynamic properties, diffusion constants, microscopic structures | rsc.orgresearchgate.net |
These theoretical models, by providing a detailed understanding of the factors that control electron and charge transfer, are invaluable for the rational design of new materials and devices based on this compound with tailored electronic properties.
Supramolecular Architectures and Self Assembly Processes Involving 1 Butyl 4,4 Bipyridinium Bromide
Host-Guest Chemistry with Macrocyclic Receptors
The electron-deficient nature of the bipyridinium unit in 1-butyl-4,4'-bipyridinium bromide makes it an excellent guest for various electron-rich macrocyclic hosts. This recognition is fundamental to its role in constructing more complex supramolecular systems.
Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts with a hydrophobic cavity and two electron-rich carbonyl portals. They are known to form highly stable inclusion complexes with viologens like this compound. The binding mechanism typically involves the encapsulation of the aliphatic butyl chain and a portion of the pyridinium (B92312) ring within the hydrophobic cavity of the cucurbituril.
For instance, cucurbit nih.govuril (CB nih.gov), with its cavity dimensions of approximately 9.1 Å in height and an inner diameter of ~5.5 Å, is well-suited to encapsulate a single bipyridinium unit. The butyl group resides deep within the hydrophobic core, while the positively charged nitrogen of the pyridinium ring is positioned near the negatively polarized carbonyl portal, leading to strong ion-dipole interactions.
In larger cucurbiturils like cucurbit nih.govuril (CB nih.gov), the cavity is large enough to accommodate two guest moieties. This can lead to the formation of 1:2 host-guest complexes or, more interestingly, ternary complexes. For example, a CB nih.gov host can encapsulate a viologen radical cation unit alongside another guest molecule, a principle that is harnessed in creating photo-responsive systems. chinesechemsoc.org The formation of these inclusion complexes is a dynamic process, often characterized by high association constants, indicating a strong binding affinity.
Table 1: Host-Guest Complex Parameters with Macrocyclic Receptors
| Host | Guest Moiety | Binding Stoichiometry (Host:Guest) | Primary Driving Forces | Typical Association Constant (Kₐ) |
| Cucurbit nih.govuril | Bipyridinium | 1:1 | Hydrophobic effect, Ion-dipole | ~10⁴ - 10⁵ M⁻¹ |
| Cucurbit nih.govuril | Bipyridinium Radical Cation Dimer | 1:2 | Host-stabilized π-dimerization, Ion-dipole | > 10⁶ M⁻¹ chinesechemsoc.org |
| β-Cyclodextrin | Bipyridinium | 1:1 | Hydrophobic effect | ~10² - 10³ M⁻¹ nih.gov |
| Calix beilstein-journals.orgarene Derivative | Pyridinium Cation | 1:1 | π-π stacking, Cation-π interaction | Variable, dependent on solvent and structure nih.gov |
The formation of stable inclusion complexes between this compound and macrocyclic receptors is governed by a combination of non-covalent interactions.
Ion-Dipole Interactions : This is a primary driving force, especially with hosts like cucurbiturils. The positive charge on the pyridinium nitrogen atoms interacts favorably with the electron-rich carbonyl portals of the CB[n] host. nih.gov This electrostatic attraction significantly contributes to the stability of the complex.
Hydrophobic Effect : The encapsulation of the nonpolar butyl chain within the hydrophobic cavity of a host molecule (like cucurbiturils or cyclodextrins) in an aqueous environment is entropically favorable, as it releases ordered water molecules from the host's cavity and the guest's surface into the bulk solution. nih.gov
Hydrogen Bonding : While the primary guest unit is cationic, hydrogen bonding can play a crucial role, particularly in the solid state or with hosts possessing hydrogen bond donor/acceptor sites. For example, the protons on the pyridinium rings can form hydrogen bonds with the oxygen atoms of a crown ether or the bromide counter-ion. In the solid state, N–H···Br hydrogen bonds are a recurring motif in the crystal structures of bipyridinium salts.
Directed Self-Assembly in Solution and Solid State
The specific recognition patterns of this compound enable its directed self-assembly into well-defined supramolecular structures, both in solution and in the solid state.
A pseudorotaxane is a supramolecular complex in which a linear molecule (axle) is threaded through a macrocyclic molecule (wheel). This compound is an excellent axle component for the formation of these structures.
arxiv.orgPseudorotaxanes : This is the simplest form, involving one axle and one wheel. For example, a crown ether like bis-p-xylyl acs.orgcrown-6 (BPX26C6) can thread onto the 1-butyl-4,4'-bipyridinium cation, with the crown ether positioned around the central bipyridinium unit. nih.govrsc.org This assembly is held together by the non-covalent interactions described previously.
Pseudorotaxanes : More complex structures can also form. Apseudorotaxane can consist of one axle threaded through two separate macrocycles. Alternatively, research has shown that some crown ethers can form apseudorotaxane-like complex where a single, larger crown ether encapsulates a bipyridinium dication. nih.govrsc.org
These pseudorotaxane assemblies are often intermediates in the synthesis of rotaxanes , which are mechanically interlocked molecules. A rotaxane is formed by attaching bulky "stopper" groups to the ends of the pseudorotaxane's axle, permanently preventing the wheel from dethreading. The facile one-pot synthesis of a arxiv.orgrotaxane from precursors like 4,4'-dipyridyl and a benzyl (B1604629) bromide derivative in the presence of a crown ether highlights the efficiency of this templated approach. nih.govrsc.org
In the absence of a macrocyclic host, this compound can self-assemble into ordered structures, particularly in the solid state. These assemblies are governed by a delicate balance of non-covalent forces.
Hydrogen Bonding : In the crystal structure of related bipyridinium salts, hydrogen bonding is a dominant organizational force. A noteworthy motif is the formation of a Br(4,4'-bipyridinium)₄ supramolecular synthon, where a central bromide anion is tetrahedrally surrounded by four bipyridinium cations, linked via strong N–H···Br hydrogen bonds. These synthons can then be further connected to create extended three-dimensional networks.
π-π Stacking : The planar, electron-deficient bipyridinium rings have a strong tendency to engage in π-π stacking interactions with electron-rich aromatic systems or even with other bipyridinium units in an offset fashion. This interaction is crucial for the packing of molecules in the solid state and the formation of columnar structures. nih.gov The cooperation between hydrogen bonding and π-π stacking is essential for the formation of well-defined, three-dimensional supramolecular structures. nih.gov
Strategies for Supramolecular Polymerization and Oligomerization
The ability of this compound to act as a rigid linker and engage in specific, directional non-covalent interactions makes it a valuable monomer for supramolecular polymerization.
Several strategies have been developed to induce the polymerization of viologen-based units:
Host-Mediated Radical Dimerization : A light-powered dissipative strategy uses light to reduce the viologen dication (V²⁺) to its radical cation form (V⁺•). In the presence of a CB nih.gov host, two of these radical cations are encapsulated to form a stable (V⁺•)₂@CB nih.gov dimer. chinesechemsoc.org By using a bifunctional monomer with viologen units at both ends, this dimerization acts as a dynamic, reversible "link," leading to the formation of a supramolecular polymer chain. The apparent dimerization constant inside the CB nih.gov cavity can exceed 10⁶ M⁻¹, which is strong enough to drive the formation of high molecular weight polymers. chinesechemsoc.org
Coordination-Driven Self-Assembly : Bifunctional viologen ligands can be linked together through the addition of metal ions. For example, viologen-based ligands with bidentate coordination sites can self-assemble in the presence of palladium ions to form metallo-supramolecular polymers. arxiv.org The structure of these polymers is directed by the formation of coordination bonds.
Cross-linking with Cyclodextrin (B1172386) Dimers : A viologen polymer (VP), synthesized by reacting 4,4'-bipyridyl with a dibromoalkane, can be cross-linked by cyclodextrin (CD) dimers. beilstein-journals.org An α,α-CD dimer, for instance, can thread onto two different polymer chains, acting as a topological linker and forming a robust supramolecular hydrogel. beilstein-journals.org
Stacking of Radical Cations : Oligomeric viologens, where multiple bipyridinium units are connected by conjugated linkers, can be reduced to their radical cation state. These radical species can then self-assemble via strong π-stacking interactions to form supramolecular radical polymers.
Impact of Structural Modifications on Self-Assembly Behavior and Products
The self-assembly of this compound and its derivatives is a nuanced process, profoundly influenced by even minor alterations to their molecular structure. These modifications can dictate the nature of intermolecular interactions, leading to a diverse array of supramolecular architectures and materials with tailored properties. Key structural aspects that have been investigated include the length of the N-alkyl chains, the introduction of asymmetry, and the incorporation of various functional groups.
The length of the alkyl chains attached to the bipyridinium core is a critical determinant in the self-assembly process. rsc.org Variations in chain length directly influence the van der Waals interactions and the steric hindrance between molecules, which in turn affects the packing arrangement in the solid state and aggregation behavior in solution. For instance, a systematic study on a series of 1-alkyl-4,4'-bipyridinium bromides would likely reveal a trend in their supramolecular structures. While specific data on the butyl derivative is a key point, the broader understanding of similar systems provides a strong inferential basis. For example, in related viologen systems, shorter alkyl chains may favor crystalline packing driven by π-π stacking of the bipyridinium units, while longer chains can introduce amphiphilicity, leading to the formation of micelles or liquid crystalline phases in solution. researchgate.net The interplay between the hydrophobic interactions of the alkyl chains and the electrostatic and π-stacking interactions of the bipyridinium core governs the final assembled structure.
The introduction of asymmetry in the substitution pattern of the 4,4'-bipyridinium unit is another powerful strategy to control self-assembly. rsc.orgrsc.org Unsymmetrically substituted viologens, for example, where a butyl group is on one nitrogen and a different substituent is on the other, can exhibit unique packing motifs not observed in their symmetric counterparts. This asymmetry can disrupt crystal packing, leading to the formation of amorphous materials or novel polymorphic forms. researchgate.net The specific nature of the second substituent, whether it is a simple alkyl group of a different length or a more complex functional moiety, will introduce new intermolecular interactions, such as hydrogen bonding or donor-acceptor interactions, further diversifying the resulting supramolecular architectures. rsc.orgrsc.org
Furthermore, the incorporation of functional groups onto the bipyridinium structure can direct the self-assembly towards specific architectures. For example, attaching moieties capable of hydrogen bonding, such as carboxyl or hydroxyl groups, can lead to the formation of extended hydrogen-bonded networks. researchgate.net Similarly, the introduction of photoresponsive or redox-active groups can yield materials whose self-assembly can be controlled by external stimuli. The modification of the counter-ion (bromide in this case) also plays a significant role, as different anions can alter the solubility and the crystal packing of the bipyridinium salt. nih.gov
The following tables summarize the expected impact of these structural modifications on the self-assembly of this compound, based on findings from related viologen systems.
Table 1: Effect of N-Alkyl Chain Length Modification on Self-Assembly
| Structural Modification | Anticipated Change in Intermolecular Interactions | Expected Supramolecular Product | Supporting Evidence Context |
| Lengthening the alkyl chain (e.g., from butyl to octyl) | Increased van der Waals interactions, potential for interdigitation of chains. | Formation of lamellar structures, liquid crystals, or micelles in solution. | Longer alkyl chains in similar organic salts are known to promote self-assembly into more ordered, layered structures. rsc.orgresearchgate.netrsc.org |
| Shortening the alkyl chain (e.g., from butyl to ethyl) | Reduced van der Waals forces, enhanced influence of π-π stacking. | More compact crystalline structures, potentially with different packing motifs. | Shorter chains allow the aromatic cores to approach more closely, strengthening π-π interactions. rsc.org |
Table 2: Influence of Asymmetric N-Substitution on Self-Assembly
| Structural Modification | Anticipated Change in Intermolecular Interactions | Expected Supramolecular Product | Supporting Evidence Context |
| Introduction of a different alkyl group (e.g., methyl or hexyl) on the second nitrogen | Disruption of crystal lattice symmetry, altered steric hindrance. | Formation of less symmetric crystal structures, potential for amorphous solids or novel polymorphs. | Asymmetric substitution in viologens often leads to more complex and less predictable packing arrangements. rsc.orgrsc.orgresearchgate.net |
| Incorporation of a functional group (e.g., benzyl) on the second nitrogen | Introduction of additional π-π stacking or other specific interactions. | Formation of co-crystals or layered structures with alternating aromatic stacking. | The introduction of aromatic groups can lead to specific host-guest or charge-transfer complexes. rsc.org |
Table 3: Impact of Functional Group Incorporation on Self-Assembly
| Structural Modification | Anticipated Change in Intermolecular Interactions | Expected Supramolecular Product | Supporting Evidence Context |
| Addition of a hydroxyl or carboxyl group to the butyl chain | Introduction of strong hydrogen bonding capabilities. | Formation of extended hydrogen-bonded networks, such as tapes, sheets, or 3D frameworks. | Carboxylic acids and other hydrogen-bonding groups are well-established directors of supramolecular assembly. researchgate.net |
| Attachment of a photoswitchable moiety (e.g., azobenzene) | Light-induced changes in molecular geometry and intermolecular interactions. | Photo-responsive materials where the self-assembly can be reversibly controlled by light. | The integration of photochromic units into molecular backbones is a known strategy for creating dynamic materials. |
Advanced Materials Applications and Performance Characteristics Derived from Bipyridinium Bromide Systems
Utilization in Electrochromic Devices and Displays
Bipyridinium salts, commonly known as viologens, are renowned for their electrochromic behavior, transitioning from a transparent state to an intensely colored state upon reduction. core.ac.uk This property is harnessed in devices like smart windows, anti-glare mirrors, and high-contrast displays. core.ac.uk The color change is triggered by the application of an electric field, which reduces the dicationic viologen to a colored radical cation. core.ac.uk This radical cation is often insoluble in the device's electrolyte, forming a colored layer on the transparent conducting electrode surface. core.ac.uk
A significant area of development is the incorporation of bipyridinium compounds into all-solid-state electrochromic cells to improve durability and performance. Asymmetric monocationic 4,4'-bipyridiniums, such as 1-Butyl-4,4'-bipyridinium bromide (BUBP), have been successfully integrated into solid-state devices. ingentaconnect.comnih.gov In one approach, these electrochromic bipyridiniums are combined with a polymer electrolyte composite and titanium dioxide (TiO2) nanoparticles. ingentaconnect.comnih.gov The 4,4'-bipyridinium derivatives attach to the surface of the TiO2 nanoparticles, which helps to decrease the aggregation of the nanoparticles, resulting in electrochromic dye-TiO2 nanoparticles with an average diameter of less than 20 nm. ingentaconnect.comnih.gov This integration into a solid-state format enhances the device's stability and operational lifetime compared to liquid-based systems. ingentaconnect.comnih.gov
The inclusion of this compound significantly enhances the performance of electrochromic cells. When combined with TiO2 nanoparticles, the resulting solid-state device exhibits improved electrochromic response characteristics. ingentaconnect.comnih.gov The large surface area and high conductivity of the TiO2 nanoparticles contribute to these enhancements. ingentaconnect.comnih.gov Cells constructed with BUBP-TiO2 nanoparticles demonstrate faster switching times and higher coloration efficiency. ingentaconnect.comnih.gov Furthermore, the redox cyclability of cells containing bipyridinium-TiO2 nanoparticles is notably longer than that of cells without the TiO2 nanoparticles, indicating improved long-term stability. ingentaconnect.comnih.gov
A separate study on a different, more complex viologen system reported a remarkably high coloration efficiency of 725 cm² C⁻¹ and switching times of 2-3 seconds, with stability for up to 1000 cycles. researchgate.net
Table 1: Performance of Electrochromic Device with this compound (BUBP)
| Parameter | Value | Conditions | Source |
| Response Time | < 7 seconds | Step potential of ±2 V | ingentaconnect.comnih.gov |
| Coloration Efficiency | 117 cm²/C | - | ingentaconnect.comnih.gov |
| Color Transition | Blue to Transparent Yellow | Reversible | ingentaconnect.comnih.gov |
Role as Redox-Active Components in Organic Electronics
The inherent redox activity of bipyridinium salts makes them suitable for use as n-type (electron-accepting) materials in various organic electronic devices. Their ability to reversibly accept electrons is a key feature in these applications.
While direct application of this compound in OLEDs is not extensively documented, related bipyridinium and bipyridine compounds are integral to the field. For instance, 1,1′-Diheptyl-4,4′-bipyridinium dibromide, a heptyl viologen, is noted for its use as an electrochromic material in the fabrication of OLEDs and supercapacitors. sigmaaldrich.com In the context of OLEDs, 2,2′-bipyridine-based compounds have been developed as high-performance electron-transport materials, demonstrating that the bipyridine skeleton is a crucial component for efficient device operation. rsc.org These materials can lead to OLEDs with low operating voltages and high external quantum efficiencies. rsc.org
A promising strategy for harnessing the properties of bipyridinium units is their incorporation into larger, stable structures like polymers and Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures that can be designed for specific functions, including catalysis and energy storage. mdpi.comacs.org
Bipyridine-based COFs can be synthesized to create ordered mesopores with built-in coordination sites. rsc.org These frameworks can be "metalated" by introducing metal ions like iron, cobalt, or nickel, which coordinate to the bipyridine units. mdpi.comrsc.org This approach has been used to develop highly efficient electrocatalysts. For example, an iron-coordinated bipyridine-based COF demonstrated a high Faradaic efficiency of 91.2% for the electrocatalytic reduction of nitrate (B79036) to ammonia. rsc.org The stable, porous nature of COFs helps to reduce the amount of metal needed and improves the efficiency of atomic utilization. mdpi.com These structures can also incorporate other functional molecules, such as rhenium bipyridine complexes, to create heterobimetallic frameworks for applications like CO₂ reduction. acs.org
Table 2: Performance of Bipyridine-Based Covalent Organic Framework (COF) Electrocatalyst
| Catalyst | Application | Maximum Faradaic Efficiency (FE) | NH₃ Yield Rate | Source |
| Py-Bpy-Fe COF | Nitrate Reduction | 91.2% | 3909.06 µmol h⁻¹ mgCOF⁻¹ | rsc.org |
| Py-PyIm-Fe COF | Nitrate Reduction | - | 4299.61 µmol h⁻¹ mgCOF⁻¹ | rsc.org |
Catalysis and Redox Mediation in Chemical Transformations
The electron-accepting nature of bipyridinium salts allows them to act as effective electron-transfer mediators in a variety of chemical reactions. They can facilitate redox processes by shuttling electrons between a catalyst and a substrate.
Pyridinium (B92312) bromide has been demonstrated as an effective mediator in electrochemical transformations, serving as both a redox catalyst and a supporting electrolyte. researchgate.net This dual role simplifies the experimental setup by eliminating the need for an additional conducting salt. researchgate.net
In a different application, 4,4'-bipyridine (B149096) itself has been used to mediate a bioorthogonal reaction for the reduction of aromatic nitro groups, a key step in activating certain prodrugs in cancer therapy. nih.gov This organocatalyst-mediated reaction proceeds efficiently under biocompatible conditions. nih.gov Similarly, a system using samarium metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide provides a mild and highly selective method for reducing aromatic nitro groups to amines. organic-chemistry.org The bipyridinium salt is believed to activate the samarium metal, forming a radical cation species that is the primary reducing agent. organic-chemistry.org Bipyridinium salts are also employed as redox mediators between photosensitizers (like porphyrins) and enzymes in the solar-driven reduction of CO₂ to formic acid. researchgate.net
Function as Electron Transfer Catalysts
Bipyridinium systems, including this compound, function as highly efficient electron transfer catalysts due to their ability to be readily and reversibly reduced. The core of this function lies in the formation of a stable radical cation upon accepting an electron. The dicationic form of the viologen (V²⁺) is typically colorless, but upon one-electron reduction, it forms a highly colored and stable radical cation (V•⁺). nih.gov This radical can then donate its electron to a target substrate, regenerating the original dicationic form and completing the catalytic cycle.
This process, sometimes termed "electron phase transfer," allows for the transfer of electrons between different phases of a reaction mixture. acs.org The catalytic activity is fundamentally governed by the redox potential of the V²⁺/V•⁺ couple. This potential can be tuned by altering the substituents on the nitrogen atoms, allowing for the design of catalysts for specific chemical transformations. nih.govfrontiersin.org For instance, bipyridinium compounds with relatively small alkyl groups, such as ethyl or butyl, are effective in mediating electron transfer from an electrode to produce NADPH, a crucial cofactor in biocatalysis. semanticscholar.org
A notable application is the chemoselective reduction of aromatic nitro groups. In a system utilizing samarium(0) metal, a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium dibromide, a close analog of the title compound, facilitates the reduction. organic-chemistry.org The bipyridinium dication is believed to be reduced by samarium to its radical cation, which then acts as the primary reducing agent for the nitro group. organic-chemistry.org Similarly, methyl viologen has been employed as a catalytic electron acceptor in visible light-driven electron donor-acceptor (EDA) complex-mediated cyclization reactions, where it is regenerated by oxygen, acting as the terminal oxidant. rsc.orgresearchgate.net This strategy effectively suppresses the unproductive back electron transfer, enhancing the efficiency of the desired chemical transformation. rsc.org
| Bipyridinium Derivative | First Reduction Potential (Epc1 vs. Ag/AgCl) | Second Reduction Potential (Epc2 vs. Ag/AgCl) | Solvent/Electrolyte | Key Feature/Application | Reference(s) |
| Methyl Viologen (paraquat) | -0.69 V | -1.08 V | Aqueous | Electron acceptor, EDA complexes | rsc.org |
| Ethyl Viologen | ~ -0.75 V to -1.05 V | - | Aqueous | Mediator for NADPH production | semanticscholar.org |
| Diquat (bridged 2,2'-bipyridine) | -0.85 V | -1.05 V | Aqueous (acidic) | Irreversible reduction | nih.govfrontiersin.org |
| 4,4'-Bipyridinium (sultone derivative) | -0.55 V | -0.75 V | Aqueous (acidic) | Reversible, stable for flow batteries | nih.govfrontiersin.org |
Integration into Metal Complexes for Catalytic Systems
The 4,4'-bipyridine unit is a privileged ligand in coordination chemistry, readily integrating into metal complexes to form highly active catalytic systems. When incorporated, the bipyridinium moiety can play several roles: it can act as a robust scaffold, a redox-active component that facilitates electron transfer to the metal center, or a chromophore for photoredox catalysis.
Bipyridine-ligated nickel complexes are prominent in photoredox C(sp²)–C(sp³) cross-coupling reactions. acs.org In these systems, the bipyridine-nickel complex can be directly excited by light or sensitized by a photocatalyst. acs.orgnih.gov Mechanistic studies suggest the nickel complex plays multiple roles, including activating both the aryl halide and the C(sp³) radical precursor, facilitating the key bond-forming reductive elimination step. acs.orgchemrxiv.org The properties and catalytic performance of these nickel complexes are significantly impacted by substituents on the bipyridine ligand. synthical.com
Ruthenium-bipyridine complexes are extensively studied for the electrochemical and photochemical reduction of carbon dioxide (CO₂). acs.orgnih.govacs.org In many proposed mechanisms, the catalytic cycle is initiated by the reduction of the bipyridine ligand. rsc.org This initial electron uptake increases the electron density on the metal center, enabling it to bind and activate the CO₂ molecule, often through the formation of a metal-hydride intermediate. rsc.org
Furthermore, bipyridine units are used to construct robust, porous metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). rsc.orgacs.orgnih.govosti.govnih.gov These frameworks can act as single-site solid catalysts. For example, a zirconium-based MOF with open 2,2'-bipyridine (B1663995) sites can be post-synthetically metalated with palladium, yielding a highly efficient and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net Similarly, rhenium-bipyridine complexes have been incorporated into COFs to create heterobimetallic frameworks for CO₂ reduction, demonstrating how immobilizing molecular catalysts can enhance their stability and lifetime. nih.govosti.gov
| Metal-Bipyridine System | Metal Center(s) | Catalytic Application | Key Mechanistic Feature | Reference(s) |
| (t-Bubpy)Ni Complex | Ni | Cross-Electrophile Coupling | Formation of Ni(I) and Ni(0) intermediates | synthical.com |
| [Ru(bpy)₂(CO)₂]²⁺ | Ru | CO₂ Reduction to CO & HCOO⁻ | Ligand-based reduction initiates catalysis | acs.orgrsc.org |
| UiO-67-bpydc-Pd | Zr, Pd | Suzuki-Miyaura Coupling | MOF with open bipyridine sites for metalation | rsc.orgresearchgate.net |
| Ir-functionalized BPV-MOF | Zr, Ir | C-H Borylation, Hydrosilylation | Single-site solid catalyst in a mixed-linker MOF | acs.org |
| Re-bipyridine/Co-porphyrin COF | Re, Co | CO₂ Reduction to CO | Heterobimetallic framework for enhanced activity | nih.govosti.gov |
Mechanisms of Sensing Applications based on Bipyridinium Systems
Bipyridinium systems are effective platforms for the development of optical and electrochemical sensors. Their sensing mechanisms are typically based on the modulation of their distinct electronic and photophysical properties upon interaction with an analyte. The primary mechanisms include colorimetric changes due to charge-transfer interactions and fluorescence quenching.
Colorimetric Sensing: The intense color of the viologen radical cation (V•⁺) is a key feature for colorimetric sensing. nih.gov Some sensors operate via an anion-receptor charge-transfer process. In these systems, a bipyridinium-based host molecule is designed to bind a specific anion. This binding event facilitates an electron transfer from the anion to the electron-deficient bipyridinium unit, generating the colored radical cation and providing a visual signal. rsc.org The selectivity of such sensors can be tuned by modifying the host's binding cavity to achieve shape and size complementarity with the target anion. rsc.orgnih.gov
Another colorimetric mechanism involves deprotonation. For instance, a sensor for cyanide ions was developed where the interaction with the basic cyanide anion leads to the deprotonation of the sensor molecule. This deprotonation triggers an intramolecular charge transfer (ICT), resulting in a significant color change from colorless to purple.
Fluorescence-Based Sensing: Fluorescence quenching is a common mechanism in bipyridinium-based sensors. The bipyridinium dication is an excellent electron acceptor and can act as a quencher for various fluorophores. The sensing event is based on the modulation of this quenching efficiency. For example, a sensor can be designed where a fluorophore and a bipyridinium quencher are held in proximity. When an analyte binds to a recognition site on the sensor, it can cause a conformational change that separates the fluorophore and quencher, thus "turning on" the fluorescence. Conversely, the analyte could bring them closer, leading to enhanced quenching ("turn-off" sensing). This principle has been used to detect a variety of analytes, from small molecules to proteins.
In some systems, the bipyridinium unit itself is part of a larger fluorescent molecule. Interaction with an analyte, such as an anion, can modulate the electronic properties of the bipyridinium moiety, which in turn affects the fluorescence output of the entire system. For example, Ru(II) bipyridine complexes containing biimidazole-like ligands act as anion sensors through hydrogen bonding or deprotonation, which alters their emission and electrochemical responses. rsc.org
| Sensor System | Analyte | Sensing Mechanism | Detection Limit (LOD) | Reference(s) |
| Osmium(II) bipyridyl rotaxane | Chloride (Cl⁻) | Electrochemical response upon binding | Not specified | nih.gov |
| Ru(II) bipyridine-biimidazole complex | Fluoride (F⁻), Acetate (OAc⁻) | Deprotonation causing emission/electrochemical changes | Not specified | rsc.org |
| Ru(II) bipyridine on ITO electrode | Ru-bipy complex (as label) | Chemically amplified electrochemical detection | ~50 nM | capes.gov.br |
| Pyrazolopyrimidine-based sensor | Ni²⁺ | Fluorescence quenching | 8.9 nM | nih.gov |
| Pyrazolopyrimidine-based sensor | Cu²⁺ | Fluorescence quenching | 8.7 nM | nih.gov |
Interactions of 1 Butyl 4,4 Bipyridinium Bromide with Diverse Chemical Systems
Ion Association Phenomena and Counterion Effects
In solution, the 1-butyl-4,4'-bipyridinium cation and the bromide anion can exist as free, solvated ions or as associated ion pairs. The extent of ion-pair formation is influenced by factors such as solvent polarity, concentration, and temperature. In low polarity solvents, the electrostatic attraction between the positively charged bipyridinium cation and the negatively charged bromide anion is stronger, leading to a greater degree of ion pairing.
The bromide counterion can influence the chemical and physical properties of the salt. For instance, in reactions where the 1-butyl-4,4'-bipyridinium cation acts as a phase-transfer catalyst, the nature of the counterion can affect the catalyst's solubility in different phases and its catalytic activity. The formation of ion pairs can also impact the electrochemical properties of the system by altering the mobility and effective concentration of the electroactive bipyridinium species.
Studies on similar tetraalkylammonium halides have shown that in solvents of low dielectric constant, the formation of not only ion pairs but also triple ions (two cations and one anion, or one cation and two anions) can occur at higher concentrations. researchgate.net This phenomenon is driven by the balance between electrostatic forces and the entropy of the system. While specific studies on the triple-ion formation of 1-butyl-4,4'-bipyridinium bromide are not prevalent, the principles derived from analogous systems suggest that such equilibria could be present under appropriate conditions.
The use of ion-pairing reagents is a common strategy in reversed-phase high-performance liquid chromatography (HPLC) to enhance the retention of ionic analytes. cdhfinechemical.com In this context, a compound like this compound could theoretically be used as an ion-pairing agent for anionic analytes, where the bipyridinium cation would form an ion pair with the analyte, increasing its hydrophobicity and retention on a nonpolar stationary phase. The effectiveness of this process would be dependent on the concentration of the ion-pairing agent and the pH of the mobile phase.
| Parameter | Influence of Ion Association | Relevant Factors |
| Solubility | Can be reduced in nonpolar solvents due to ion pairing. | Solvent polarity, temperature |
| Conductivity | Decreases with increased ion pairing as fewer free ions are available to carry charge. | Concentration, solvent viscosity |
| Reactivity | The reactivity of the cation or anion can be altered when in an ion pair. | Nature of the counterion, solvent |
Interactions with Nanomaterials (e.g., TiO₂, Boron Nitride Nanocages)
The interaction of this compound with nanomaterials is an area of growing interest, driven by the potential to create novel composite materials with enhanced properties. Bipyridinium compounds, also known as viologens, are well-known for their electron-accepting capabilities, which makes them attractive for applications in electronics and photocatalysis.
Interactions with TiO₂ Nanoparticles:
While direct studies on the interaction of this compound with titanium dioxide (TiO₂) nanoparticles are not extensively documented, the well-established affinity of viologens for TiO₂ surfaces suggests a strong potential for interaction. The positively charged nitrogen centers of the bipyridinium cation can facilitate its adsorption onto the negatively charged surface of TiO₂ under certain pH conditions. This interaction is often driven by electrostatic forces and can lead to the formation of a surface-adsorbed layer.
Such interactions are crucial in the context of dye-sensitized solar cells (DSSCs) and electrochromic devices. The bipyridinium moiety can act as an electron relay, accepting an electron from the photoexcited TiO₂ and participating in subsequent redox reactions. The butyl group would influence the solubility of the compound and the packing of the molecules on the nanoparticle surface.
Interactions with Boron Nitride Nanocages:
Boron nitride (BN) nanomaterials, including nanocages and nanotubes, are known for their high thermal conductivity, mechanical strength, and chemical stability. nih.govnih.govmdpi.com The interaction of ionic liquids and other organic molecules with BN surfaces is being explored for the development of advanced composites. nih.govresearchgate.net
Theoretical studies on the interaction of various molecules with BN nanocages indicate that adsorption is often energetically favorable. rsc.org The interaction can be influenced by the electronic properties of both the molecule and the BN surface. For this compound, the interaction with a BN nanocage could involve π-π stacking between the bipyridinium rings and the hexagonal structure of the BN. The presence of the butyl group could further influence the orientation and stability of the adsorbed molecule. The formation of composites with BN could potentially enhance the thermal and mechanical properties of materials incorporating the bipyridinium salt.
| Nanomaterial | Potential Interaction Mechanism | Potential Application of Composite |
| TiO₂ Nanoparticles | Electrostatic adsorption, electron transfer | Photocatalysis, electrochromic devices, sensors |
| Boron Nitride Nanocages | π-π stacking, van der Waals forces | High-performance composites, thermal management materials |
Solvent-Mediated Interactions and Their Influence on Reactivity
The choice of solvent can have a profound impact on the behavior of this compound in solution, influencing its solubility, the extent of ion association, and its reactivity in chemical transformations.
The reactivity of this compound can be significantly altered by the solvent's properties, such as its polarity, viscosity, and coordinating ability. For instance, in a nucleophilic substitution reaction where the bromide ion acts as the leaving group, a polar protic solvent can stabilize the forming carbocation intermediate, potentially accelerating the reaction. Conversely, a polar aprotic solvent might better solvate the cation while leaving the anion more reactive.
Studies on the reaction kinetics of related pyridinium-based ionic liquids have shown that reaction rates can be several orders of magnitude different in ionic liquids compared to conventional molecular solvents. nist.gov The high viscosity of some ionic liquids can lead to lower reaction rates for diffusion-controlled reactions. However, for certain electron transfer reactions, rates have been observed to be higher than expected based on viscosity alone, suggesting a possible electron hopping mechanism facilitated by the ionic liquid's structure. nist.gov
The solvatochromic properties of a compound, or the change in its color with the polarity of the solvent, can provide insights into the solute-solvent interactions. While specific solvatochromic studies on this compound are scarce, research on similar ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) has demonstrated that solvent parameters such as the normalized polarity parameter (ET(N)), dipolarity/polarizability (π*), hydrogen-bond acceptor basicity (β), and hydrogen-bond donor acidity (α) can be used to characterize the solvent environment. nih.gov It is expected that the absorption spectrum of this compound would also be sensitive to the surrounding solvent medium.
| Solvent Property | Effect on this compound | Example |
| Polarity | Influences ion-pair formation and solubility. | Higher polarity solvents favor dissociation into free ions. |
| Viscosity | Affects diffusion-controlled reaction rates. | Higher viscosity can lead to slower reaction rates. nist.gov |
| Coordinating Ability | Can stabilize reactive intermediates or the ground state. | Protic solvents can hydrogen bond with the bromide anion. |
| Solvatochromism | The UV-Vis absorption spectrum can shift with solvent polarity. | A shift in the π-π* transition of the bipyridinium system. |
Coordination Behavior and Interactions with Metal Ions
The 4,4'-bipyridine (B149096) unit within the 1-butyl-4,4'-bipyridinium cation is a well-known and versatile ligand in coordination chemistry. rsc.orgsigmaaldrich.com It can act as a bridging ligand, connecting two metal centers through its two nitrogen atoms, leading to the formation of coordination polymers with a wide range of structures and properties. rsc.orgsigmaaldrich.comrsc.orgub.edunih.govnih.gov
For example, in the synthesis of coordination polymers, the presence of N-substituted bipyridinium cations has been shown to direct the formation of specific network topologies. Research on 1,1′-dibutyl-4,4′-bipyridinium dibromide (a closely related compound) has demonstrated its role as a structure-directing agent in the formation of coordination polymers with metal halides, leading to novel frameworks with interesting luminescent properties. rsc.org The butyl chains can influence the packing of the components in the crystal lattice and create hydrophobic pockets within the structure.
The bromide anion can also participate in the coordination sphere of the metal ion, or it can remain as a free counterion, depending on the reaction conditions and the nature of the metal ion.
| Metal Ion | Potential Role of 1-Butyl-4,4'-bipyridinium Cation | Resulting Structure |
| Transition Metals (e.g., Cu(II), Co(II), Zn(II)) | Counterion, Structure-directing agent | Coordination polymers rsc.orgnih.govnih.gov, Metal-organic frameworks |
| Lanthanide Ions | Counterion, Template | Luminescent materials |
| Main Group Metals (e.g., Pb(II)) | Structure-directing agent | Halometallate complexes rsc.org |
Future Research Directions and Emerging Paradigms in 1 Butyl 4,4 Bipyridinium Bromide Research
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of 1-butyl-4,4'-bipyridinium bromide often involves harsh reaction conditions and the use of hazardous solvents. A significant future direction is the development of greener and more sustainable synthetic methodologies. This includes the exploration of solvent-free reactions, the use of renewable starting materials, and the development of catalytic systems that can operate under milder conditions. For instance, research into mechanochemical synthesis, where mechanical force is used to initiate chemical reactions, could offer a solvent-free alternative. Additionally, flow chemistry approaches are being investigated to improve reaction efficiency, safety, and scalability. The goal is to create synthetic pathways that are not only environmentally benign but also more cost-effective and atom-economical.
Exploration of Advanced Spectroscopic Techniques for Deeper Mechanistic Elucidation
A deeper understanding of the fundamental properties and reaction mechanisms of this compound is crucial for its rational application. Future research will increasingly rely on advanced spectroscopic techniques to probe its electronic structure, excited-state dynamics, and interactions with its environment. Techniques such as ultrafast transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide invaluable insights into the photophysical processes that govern its behavior in various applications, including photocatalysis and light-emitting devices. Furthermore, in-situ and operando spectroscopic methods will be instrumental in studying the compound's behavior under real-world operating conditions, providing a more accurate picture of its function in complex systems.
Design and Integration into Multifunctional Supramolecular Systems
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for the construction of complex supramolecular architectures. nih.govresearchgate.netnih.gov Future research will focus on the design and synthesis of multifunctional supramolecular systems where this bipyridinium salt is integrated with other molecular components to achieve synergistic properties. For example, incorporating it into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with enhanced catalytic activity, selective gas adsorption, or unique photoluminescent properties. Research has shown the formation of novel supramolecular synthons where four 4,4'-bipyridinium cations surround a bromide ion in a tetrahedral arrangement, connected by N-H...Br hydrogen bonds. nih.govresearchgate.net These synthons can be further linked to create three-dimensional networks. nih.govresearchgate.net The exploration of host-guest chemistry involving this compound as either the host or the guest will also open up new avenues for sensing, drug delivery, and molecular switching applications.
Theoretical Predictions and Computational Design of Novel Bipyridinium Derivatives
Computational chemistry and theoretical modeling are becoming indispensable tools in the design of new molecules with desired properties. acs.orgnih.gov In the context of this compound, computational methods can be used to predict the electronic, optical, and redox properties of novel derivatives before their synthesis. acs.orgnih.gov This in-silico approach can significantly accelerate the discovery of new materials by identifying promising candidates for specific applications. For instance, density functional theory (DFT) calculations can be employed to screen a virtual library of bipyridinium derivatives to identify those with optimal energy levels for use in solar cells or redox flow batteries. acs.org Molecular dynamics simulations can provide insights into the self-assembly behavior of these molecules and their interactions with other species in complex environments. nih.govnih.gov This synergy between computational prediction and experimental validation will be a hallmark of future research in this field. nih.gov
Q & A
Q. What are the key synthetic routes for 1-butyl-4,4'-bipyridinium bromide, and how do reaction conditions influence product purity?
The compound is typically synthesized via alkylation of 4,4'-bipyridine with 1-bromobutane in a polar aprotic solvent (e.g., acetonitrile). Methodologically, stoichiometric control (1:1 molar ratio of bipyridine to alkyl bromide) and reflux conditions (70–80°C for 24–48 hours) are critical to minimize byproducts like dialkylated species. Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity, monitored by NMR and elemental analysis .
Q. How do the electrochemical properties of this compound compare to other viologen derivatives?
The compound undergoes reversible two-electron reduction, with redox potentials influenced by alkyl chain length. Cyclic voltammetry in aqueous or acetonitrile electrolytes (e.g., 0.1 M KCl) reveals a cathodic peak at ~−0.6 V vs. Ag/AgCl, shifted positively compared to shorter-chain derivatives (e.g., methyl viologen at ~−0.8 V). This tunability is critical for applications in electrochromic devices or redox-active supramolecular systems .
Q. What spectroscopic techniques are most effective for characterizing this compound?
UV-vis spectroscopy identifies the radical cation (λmax ≈ 600 nm) and dicationic states. FTIR confirms alkylation via C-H stretching (2850–2950 cm<sup>−1</sup>) and pyridinium ring vibrations (1600–1650 cm<sup>−1</sup>). <sup>1</sup>H NMR in D2O resolves butyl chain protons (δ 0.8–1.6 ppm) and pyridinium aromatic protons (δ 8.5–9.5 ppm) .
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (using SHELX programs) reveals intermolecular interactions, such as π-π stacking (3.4–3.6 Å) and Br<sup>−</sup>···H–C hydrogen bonds. For example, in analogous heptyl derivatives, bromide ions mediate columnar stacking of cations, with dihedral angles between pyridinium rings influencing packing motifs. Discrepancies in bond angles (e.g., 111.1° vs. 112.3° in PF6<sup>−</sup> salts) highlight counterion effects on lattice stability .
Q. What experimental strategies mitigate contradictions in redox behavior observed under varying pH conditions?
Conflicting reports on redox reversibility in acidic media (pH < 3) may arise from protonation of the reduced radical species. Controlled experiments using buffered electrolytes (e.g., phosphate buffer, pH 2–7) with differential pulse voltammetry can isolate pH-dependent redox shifts. Spectroelectrochemical cells coupled with in situ UV-vis monitoring clarify intermediate stability .
Q. How do supramolecular interactions influence the assembly of this compound in hybrid materials?
Host-guest systems (e.g., cucurbiturils or cyclodextrins) exploit the compound’s charge and hydrophobicity for encapsulation. Isothermal titration calorimetry (ITC) quantifies binding constants (K ≈ 10<sup>4</sup>–10<sup>5</sup> M<sup>−1</sup>), while SAXS/WAXS reveals ordered nanostructures. Discrepancies in aggregation behavior under electrochemical vs. chemical reduction require in situ AFM or TEM studies .
Q. What mechanistic insights explain the electrochromic response of this compound in thin-film devices?
Spectroelectrochemical analysis (e.g., in ITO/PEDOT:PSS films) shows coloration efficiency (CE ≈ 200–300 cm<sup>2</sup>/C) dependent on film thickness and electrolyte ion mobility (e.g., LiClO4 in PC). Transient absorption spectroscopy resolves charge-transfer kinetics, with τ ≈ 10–100 ms for radical formation. Discrepancies in durability studies (e.g., >10<sup>4</sup> cycles in acetonitrile vs. <10<sup>3</sup> in water) relate to anion intercalation-induced degradation .
Methodological Notes
- Data Contradictions : Structural variations (e.g., columnar vs. zigzag packing) between bromide and PF6<sup>−</sup> salts emphasize the need for counterion-controlled crystallography .
- Advanced Techniques : In situ STM and SEIRAS are recommended for probing interfacial electron transfer in Au nanoparticle hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
